molecular formula C28H50N4O7 B1671546 Epoxomicin CAS No. 134381-21-8

Epoxomicin

Cat. No. B1671546
M. Wt: 554.7 g/mol
InChI Key: DOGIDQKFVLKMLQ-JTHVHQAWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Epoxomicin is a naturally occurring selective proteasome inhibitor with anti-inflammatory activity . It was originally discovered in 1992 . When injected, it can induce Parkinson’s-like symptoms in rats . Derivatives of epoxomicin include carfilzomib .


Synthesis Analysis

Epoxomicin has been synthesized using a clickable epoxomicin-based probe for proteasome activity analysis . The protocols presented in the study describe the synthesis of a clickable epoxomicin-based probe followed by the copper-catalyzed installment of an azide-containing fluorophore .


Molecular Structure Analysis

Epoxomicin is made up of four modified peptides and acts as a proteasome inhibitor . It irreversibly and selectively binds to N-terminal threonine-containing active sites of the 20S proteasome .


Chemical Reactions Analysis

Epoxomicin-induced proteasome inhibition promoted both nicotinamide adenine dinucleotide phosphate oxidase and mitochondria-mediated oxidative stress and release of mitochondrial DNA to the cytosol .


Physical And Chemical Properties Analysis

Epoxomicin has a molecular formula of C28H50N4O7 and a molecular weight of 554.7 . It is a white solid and is soluble in DMSO at 10 mg/mL .

Scientific Research Applications

Proteomics and Stem Cell Research

In the realm of stem cell research, proteomic technologies have emerged as a vital tool for characterizing cell preparations more thoroughly. By providing an in-depth analysis of protein expressions and interactions, proteomics aids in identifying potential causes that may contribute to the high failure rate observed in clinical trials involving stem cells. The application of proteomic approaches, such as those facilitated by compounds like Epoxomicin, enables the detailed characterization of endothelial progenitor cells (EPCs), unveiling the complexity of their endothelial potential and the possible misinterpretation of assays due to the uptake of platelet proteins. This proteomics-led insight is crucial for advancing stem cell therapy's translation into successful clinical applications (Prokopi & Mayr, 2011).

Nanotechnology and Material Science

Epoxomicin's influence extends into nanotechnology, particularly in the development of epoxy nanocomposites. Research focused on enhancing the mechanical and thermal properties of epoxy resins through the incorporation of inorganic nanoparticles, such as titanium dioxide, has highlighted the potential of these materials for various applications, from civil construction to aerospace. The modification of epoxy resins with nanoparticles results in composites exhibiting improved toughness, fracture toughness, and resistance to mechanical stress, underscoring the importance of chemical compounds like Epoxomicin in facilitating the manipulation of material properties for advanced engineering applications (Pinto et al., 2015).

Epigenetics and Environmental Chemicals

Furthermore, Epoxomicin's relevance is evident in the study of epigenetic mechanisms, particularly in understanding how environmental chemicals influence gene expression without altering the DNA sequence. Epigenetic modifications, such as DNA methylation and histone modifications, play a pivotal role in regulating genome function under exogenous influence. Research has identified several classes of environmental chemicals that modify epigenetic marks, demonstrating the critical need to understand these interactions and their implications for human health. The exploration of epigenetic alterations mediated by environmental chemicals, facilitated by the study of compounds like Epoxomicin, contributes to a deeper understanding of disease mechanisms and the development of novel therapeutic strategies (Baccarelli & Bollati, 2009).

Safety And Hazards

Epoxomicin should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental release, evacuate personnel to safe areas .

Future Directions

Epoxomicin has been used as a scaffold for the generation of a synthetic tetrapeptide epoxyketone with improved activity, YU-101, which became the parent lead compound of carfilzomib (Kyprolis™), the recently approved therapeutic agent for multiple myeloma .

properties

IUPAC Name

(2S,3S)-2-[[(2S,3S)-2-[acetyl(methyl)amino]-3-methylpentanoyl]amino]-N-[(2S,3R)-3-hydroxy-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]-3-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H50N4O7/c1-11-16(5)21(30-27(38)23(17(6)12-2)32(10)19(8)34)25(36)31-22(18(7)33)26(37)29-20(13-15(3)4)24(35)28(9)14-39-28/h15-18,20-23,33H,11-14H2,1-10H3,(H,29,37)(H,30,38)(H,31,36)/t16-,17-,18+,20-,21-,22-,23-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGIDQKFVLKMLQ-JTHVHQAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)C1(CO1)C)NC(=O)C(C(C)CC)N(C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)[C@]1(CO1)C)NC(=O)[C@H]([C@@H](C)CC)N(C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H50N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044073
Record name Epoxomicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Epoxomicin

CAS RN

134381-21-8
Record name Epoxomicin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134381-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epoxomicin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134381218
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epoxomicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPOXOMICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0900I3U8U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Epoxomicin
Reactant of Route 2
Reactant of Route 2
Epoxomicin
Reactant of Route 3
Reactant of Route 3
Epoxomicin
Reactant of Route 4
Reactant of Route 4
Epoxomicin
Reactant of Route 5
Epoxomicin
Reactant of Route 6
Reactant of Route 6
Epoxomicin

Citations

For This Compound
6,360
Citations
M Hanada, K SUGAWARA, K KANETA… - The Journal of …, 1992 - jstage.jst.go.jp
… Q996-17 produced a novel compound, epoxomicin, which … Q996-17 was found to produce a new compound epoxomicin… structural elucidation and biological activities of epoxomicin. …
Number of citations: 287 www.jstage.jst.go.jp
KB Kim, J Myung, N Sin, CM Crews - Bioorganic & medicinal chemistry …, 1999 - Elsevier
… antitumor natural products, epoxomicin and eponemycin, share the … and characterization of epoxomicin/dihydroeponemycin … of the potent antitumor compounds epoxomicin (1) and …
Number of citations: 150 www.sciencedirect.com
L Meng, R Mohan, BHB Kwok… - Proceedings of the …, 1999 - National Acad Sciences
… antitumor natural product epoxomicin specifically targets the proteasome. Utilizing biotinylated-epoxomicin as a molecular probe, we demonstrate that epoxomicin covalently binds to …
Number of citations: 204 www.pnas.org
N Sin, KB Kim, M Elofsson, L Meng, H Auth… - Bioorganic & medicinal …, 1999 - Elsevier
… epoxomicin, [3H]-epoxomicin, and a biotinylated epoxomicin … epoxomicin. © 1999 Elsevier Science Ltd. All rights reserved. … One example is the microbial metabolite epoxomicin, which …
Number of citations: 265 www.sciencedirect.com
KB Kim, CM Crews - Natural product reports, 2013 - pubs.rsc.org
… strategy for epoxomicin had not yet been developed and thus, securing epoxomicin became our … To this end, a convergent scheme for the synthesis of epoxomicin was designed. We …
Number of citations: 171 pubs.rsc.org
M Groll, KB Kim, N Kairies, R Huber… - Journal of the American …, 2000 - ACS Publications
… epoxomicin potently and irreversibly inhibits the catalytic activity of the 20S proteasome. Unlike many proteasome inhibitors, however, epoxomicin … crystal structure of the epoxomicin:S. …
Number of citations: 394 pubs.acs.org
S Katukojvala, KN Barlett, SD Lotesta… - Journal of the …, 2004 - ACS Publications
… completed the synthesis of epoxomicin in an overall yield of 26% from 23 (20% including all steps). This route should also provide new epoxomicin analogues with improved activity and …
Number of citations: 67 pubs.acs.org
J Zettler, F Zubeil, A Kulik, S Grond, L Kaysser - Chembiochem, 2016 - Wiley Online Library
The α′,β′‐epoxyketone moiety of proteasome inhibitors confers high binding specificity to the N‐terminal threonine in catalytic proteasome β‐subunits. We recently identified the …
B Czesny, S Goshu, JL Cook… - Antimicrobial agents and …, 2009 - Am Soc Microbiol
… To compare the effect of epoxomicin on asexual and sexual parasites, the 24-h time point … in the 10 nM epoxomicin-treated cultures, but in the 100 nM and 1 μM epoxomicin-treated …
Number of citations: 114 journals.asm.org
D Wei, B Lei, M Tang, CG Zhan - Journal of the American …, 2012 - ACS Publications
First-principles quantum mechanical/molecular mechanical free energy calculations have been performed to provide the first detailed computational study on the possible mechanisms …
Number of citations: 106 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.